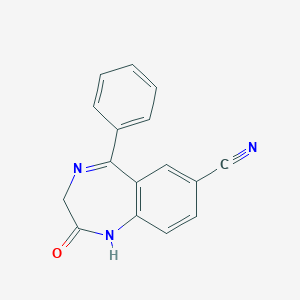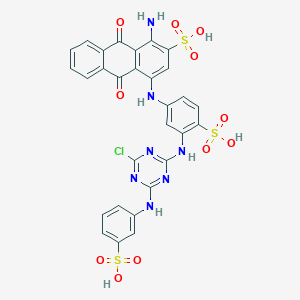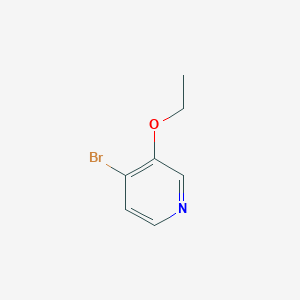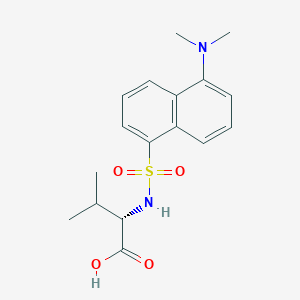
Dansyl-L-valine
Overview
Description
Dansyl-L-valine is a derivative of the amino acid valine . It is used in research and development . The molecular formula of Dansyl-L-valine is C17H22N2O4S .
Synthesis Analysis
Dansyl-L-valine can be synthesized through a process known as dansylation . This process involves the reaction of amino acids with dansyl chloride, a reagent that reacts with the free amino groups of peptides and proteins . The resulting dansyl amino acids can then be separated and identified using techniques such as liquid chromatography-mass spectrometry .
Molecular Structure Analysis
The molecular weight of Dansyl-L-valine is 350.43 . A study on the structural and electronic properties of crystalline L- and DL-valine showed that the electronic properties of the two forms of valine are similar at zero pressure .
Chemical Reactions Analysis
Dansyl-L-valine can be analyzed using liquid chromatography-mass spectrometry (LC-MS) after chemical derivatization . The dansyl group improves the retention of amino acids on reverse-phase columns, making it easier to analyze them .
Physical And Chemical Properties Analysis
Dansyl-L-valine is a solid substance . Its physical and chemical properties can be affected by pressure, leading to various deformations of molecules .
Scientific Research Applications
Peptide Synthesis
Dansyl-L-valine is used in peptide synthesis . The compound can act as a protecting group for the amino acid valine during the synthesis of peptides, preventing unwanted side reactions.
Analytical Chemistry
In analytical chemistry, Dansyl-L-valine can be used as a reagent for the detection and quantification of certain substances . Its fluorescent properties make it particularly useful in this regard.
Protein Studies
Dansyl-L-valine can be used in protein studies . By incorporating the compound into proteins, researchers can study protein folding, conformational changes, and interactions with other molecules.
Safety and Hazards
Future Directions
Dansyl-L-valine and other dansyl amino acids have potential applications in various fields. For instance, they can be used in the analysis of amino acids in biological samples, which is a critical tool for studying metabolism . They can also be used in the separation of enantiomers and diastereomers .
Mechanism of Action
Target of Action
Dansyl-L-valine is primarily used in the analysis of amino acids . Its primary targets are the free amines present in amino acids . The role of these targets is to react with Dansyl-L-valine, yielding dansylated reaction products .
Mode of Action
Dansyl-L-valine interacts with its targets through a process known as dansylation . In this process, Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . During this incubation, free amines react with Dansyl chloride, yielding dansylated reaction products .
Biochemical Pathways
The biochemical pathway affected by Dansyl-L-valine is the analysis of amino acids . The downstream effects of this pathway include the creation of dansylated reaction products that are well-retained on reverse-phase columns . This allows for the effective analysis of amino acids in biological samples .
Pharmacokinetics
The process of dansylation, which involves the reaction of dansyl-l-valine with free amines, is known to occur at room temperature in a sodium carbonate buffer . This suggests that the compound may have good stability and reactivity under these conditions.
Result of Action
The result of Dansyl-L-valine’s action is the creation of dansylated reaction products . These products are well-retained on reverse-phase columns, allowing for the effective analysis of amino acids .
Action Environment
The action of Dansyl-L-valine is influenced by the environment in which it is used. For example, the process of dansylation occurs at room temperature in a sodium carbonate buffer . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pH.
properties
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDIKGSZAUMHB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547937 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl-L-valine | |
CAS RN |
1098-50-6 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



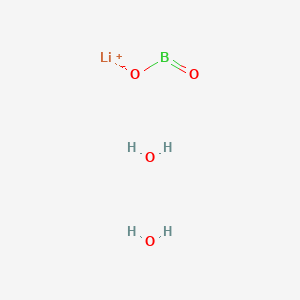

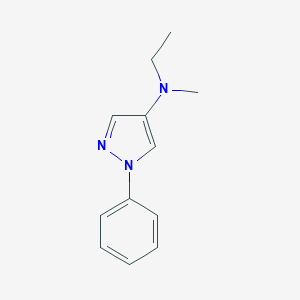
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)


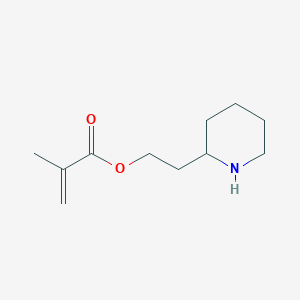
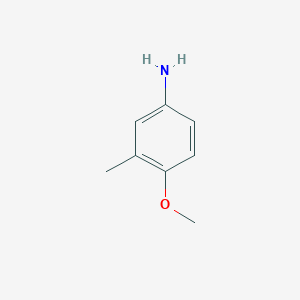
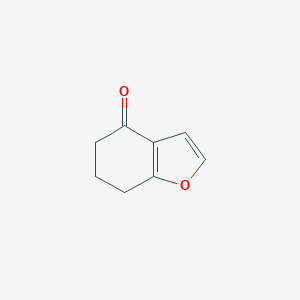

![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)
